2-(p-Methylbenzamido)-3-picoline
Description
2-(p-Methylbenzamido)-3-picoline (CAS: 36845-01-9) is a substituted benzamido-picoline derivative characterized by a p-methylbenzamido group attached to the 2-position of a 3-picoline (3-methylpyridine) backbone.
The synthesis of such compounds typically involves coupling reactions between substituted benzoyl chlorides and aminopicolines.
Properties
CAS No. |
36845-01-9 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-methyl-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-12(8-6-10)14(17)16-13-11(2)4-3-9-15-13/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
XKCKSAJWVZAVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methylbenzamido)-3-picoline typically involves the reaction of 3-picoline with p-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-(p-Methylbenzamido)-3-picoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(p-Methylbenzamido)-3-picoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The picoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-Methylbenzamido)-3-picoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Substituent Effects on Ionization Potential (IP) and Electron Affinity (EA)
Density Functional Theory (DFT) studies on substituted picolines reveal that:
- Para-substituted benzamido groups (e.g., p-methyl in 2-(p-methylbenzamido)-3-picoline) exhibit higher ionization potentials (IP) compared to meta-substituted analogs, suggesting greater stability against oxidation .
- Electron affinity (EA) decreases as the number of electron-donating substituents (e.g., methyl groups) increases. For example, unsubstituted benzamido-picolines show higher EA than monosubstituted derivatives like 2-(p-methylbenzamido)-3-picoline .
Key Comparisons with Selected Analogs
Biological Activity
2-(p-Methylbenzamido)-3-picoline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- CAS Number : 36845-01-9
- IUPAC Name : 2-(p-Methylbenzamido)-3-picoline
The biological activity of 2-(p-Methylbenzamido)-3-picoline is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling and metabolic responses.
Biological Activity Overview
Research indicates that 2-(p-Methylbenzamido)-3-picoline exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Some studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Evidence suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter release |
Table 2: Case Studies and Findings
| Study | Methodology | Key Findings |
|---|---|---|
| In vitro study | Cell culture assays | Significant reduction in cancer cell viability |
| Animal model | Rodent models | Neuroprotective effects observed in behavioral tests |
| Enzyme inhibition | Enzymatic assays | Effective inhibition of specific metabolic enzymes |
Case Studies
- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that 2-(p-Methylbenzamido)-3-picoline inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro experiments using human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways.
- Neuroprotection : Research involving animal models indicated that administration of the compound led to improvements in cognitive function and reduced neurodegeneration markers, suggesting a protective effect against neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
